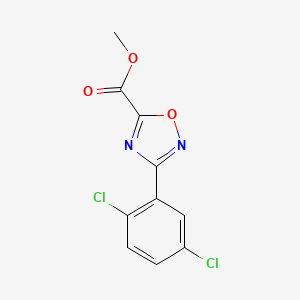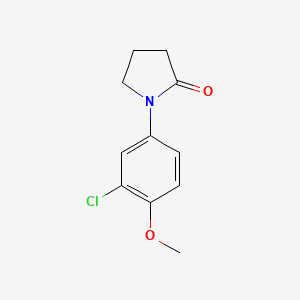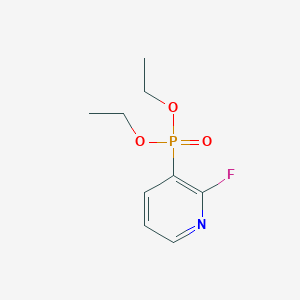
Diethyl (2-Fluoro-3-pyridyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-Fluoro-3-pyridyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a pyridine ring substituted with a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (2-Fluoro-3-pyridyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a fluorinated pyridine derivative under controlled conditions. For instance, the reaction of sodium diethylphosphite with N-methoxypyridinium methosulfate in an inert solvent at low temperatures can yield diethyl (2-pyridyl)phosphonate
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-Fluoro-3-pyridyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the phosphonate group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted pyridine derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Diethyl (2-Fluoro-3-pyridyl)phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of natural biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as an inhibitor of specific enzymes and as a precursor for the synthesis of biologically active compounds.
Industry: The compound is used in the development of new materials with unique properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of diethyl (2-Fluoro-3-pyridyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The presence of the fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Diethyl (2-Fluoro-3-pyridyl)phosphonate can be compared with other similar compounds, such as:
Diethyl (2-pyridyl)phosphonate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Diethyl (3-pyridyl)phosphonate: The position of the phosphonate group on the pyridine ring affects its reactivity and applications.
Diethyl (4-pyridyl)phosphonate: Similar to the 3-pyridyl derivative but with different steric and electronic effects.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties and enhances its potential for various applications.
Propriétés
Formule moléculaire |
C9H13FNO3P |
|---|---|
Poids moléculaire |
233.18 g/mol |
Nom IUPAC |
3-diethoxyphosphoryl-2-fluoropyridine |
InChI |
InChI=1S/C9H13FNO3P/c1-3-13-15(12,14-4-2)8-6-5-7-11-9(8)10/h5-7H,3-4H2,1-2H3 |
Clé InChI |
SAYFOXWZMRQNNJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=C(N=CC=C1)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13685096.png)
![Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13685098.png)

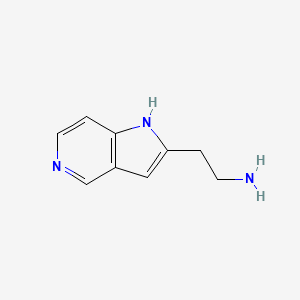

![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13685133.png)
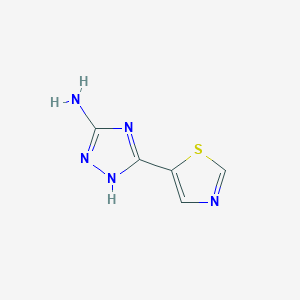
![2,3,6-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13685139.png)
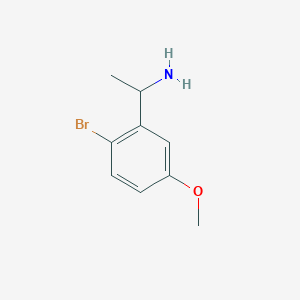
![8-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13685144.png)
![5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13685145.png)
